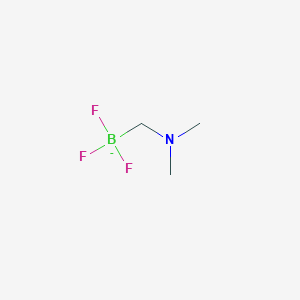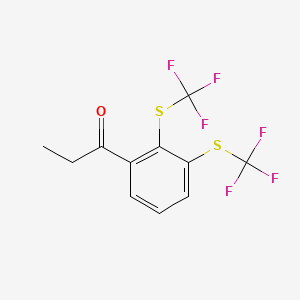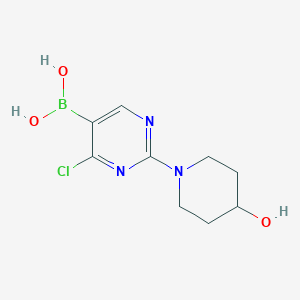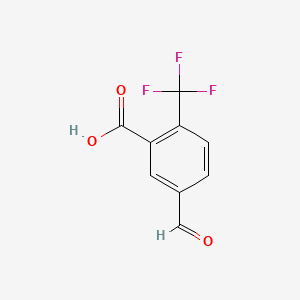
5-Formyl-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the formyl and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents and formylation reactions under controlled conditions. For instance, the compound can be synthesized by reacting 5-bromo-2-(trifluoromethyl)benzoic acid with a formylating agent such as dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: 5-Carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, such as leucyl-tRNA synthetase. This inhibition disrupts protein synthesis, leading to the death of the microorganism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
Comparison
5-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher acidity and different reactivity patterns, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H5F3O3 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
5-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-4H,(H,14,15) |
Clave InChI |
VJJCWYLMKHUALF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


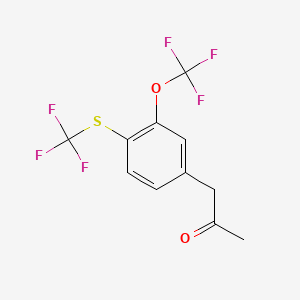
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
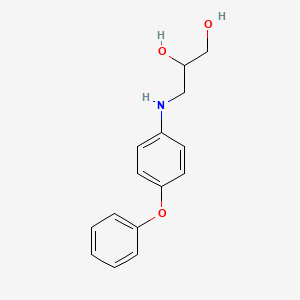
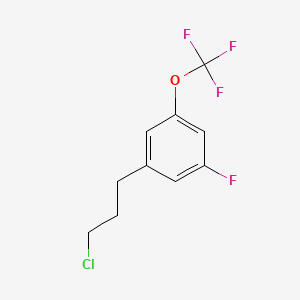
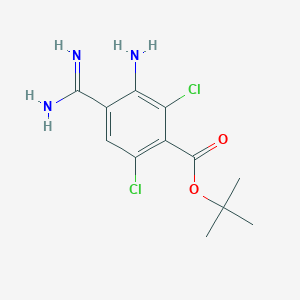
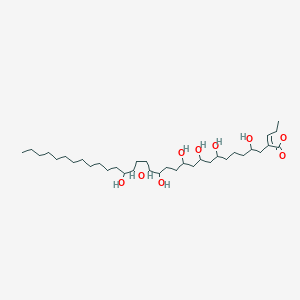
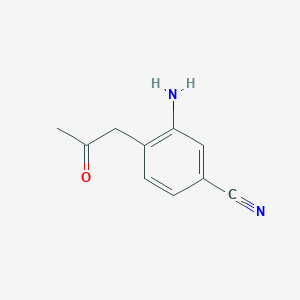
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
